2-(1-naphthyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBINRYSUHFKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Nitrogen Heterocyclic Chemistry
The applications of nitrogen heterocycles are extensive, spanning from pharmaceuticals and agrochemicals to polymers and dyes. msesupplies.comelsevierpure.comopenmedicinalchemistryjournal.com In medicinal chemistry, they are integral to the development of antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govjournalijcar.org The ability of these structures to mimic natural metabolites and interact with biological targets makes them a "privileged scaffold" in drug discovery. openmedicinalchemistryjournal.comajrconline.org Furthermore, their utility extends to materials science, where they are employed as corrosion inhibitors, catalysts, and components of advanced materials like fluorescent probes and solar cells. elsevierpure.comopenmedicinalchemistryjournal.com
Significance of the Imidazole Moiety in Organic Chemistry
First synthesized in 1858 by Heinrich Debus, the imidazole (B134444) ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. nih.govtsijournals.com This seemingly simple structure possesses a unique chemical complexity that makes it a highly versatile building block in organic synthesis. nih.gov The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base, and its aromatic nature contributes to its stability. tsijournals.com
The significance of the imidazole ring is underscored by its presence in numerous biologically important molecules, including the amino acid histidine, purines in DNA and RNA, and the hormone histamine. researchgate.netresearchgate.net This natural prevalence has inspired medicinal chemists to incorporate the imidazole scaffold into a wide range of therapeutic agents. nih.govtsijournals.com Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. nih.govjournalijcar.org Its ability to engage in hydrogen bonding and coordinate with metal ions is crucial for its interaction with various biological targets. ajrconline.orgijsrtjournal.com
The synthetic accessibility and the potential for functionalization at multiple positions of the imidazole ring further enhance its appeal to organic chemists. nih.govresearchgate.net A variety of synthetic methods have been developed to construct and modify the imidazole core, allowing for the creation of diverse molecular architectures with tailored electronic and steric properties. ajrconline.orgtsijournals.com
Role of the Naphthalene Substituent in Molecular Architecture
The electronic properties of the naphthalene (B1677914) ring system can also modulate the reactivity and photophysical characteristics of the imidazole (B134444) moiety. researchgate.netoup.com The extended π-conjugated system of naphthalene can lead to interesting fluorescent properties, a characteristic that is being explored for applications in chemical sensors and bio-imaging. mdpi.comijrpr.com The position of the substituent on the naphthalene ring is critical, as it dictates the steric environment and the electronic communication between the two ring systems. researchgate.netresearchgate.net Research has shown that substituent effects in naphthalene derivatives can be more complex than in their benzene (B151609) counterparts due to the multiple non-equivalent positions on the fused rings. researchgate.netnih.gov
In the context of drug design, the naphthalene group can enhance the binding affinity of the molecule to its target by providing additional hydrophobic interactions. nih.gov The fusion of the imidazole and naphthalene moieties creates a unique scaffold that can be further modified to optimize its biological activity. nih.gov
Overview of Advanced Research Trajectories for Naphthyl Substituted Imidazole Systems
Classical and Contemporary Synthetic Routes to the Imidazole Core
The formation of the central imidazole ring is the foundational step in the synthesis of this compound. Over the years, numerous methods have been developed, ranging from traditional condensation reactions to more recent catalyst-free approaches.
Multi-component Condensation Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules, such as substituted imidazoles, in a single step from three or more starting materials. nih.govresearchgate.net These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular structures. nih.govfardapaper.ir
A common and well-documented MCR for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the one-pot condensation of an aryl aldehyde, a 1,2-diketone (like benzil), ammonium (B1175870) acetate (B1210297), and a primary amine. researchgate.net The diversity of the final imidazole products primarily arises from the different aldehydes and amines used in the reaction. researchgate.net For the synthesis of 2,4,5-trisubstituted imidazoles, a three-component reaction is typically employed, condensing a 1,2-diketone, an aldehyde, and ammonium acetate. academie-sciences.frresearchgate.net Various catalysts, including p-toluenesulfonic acid (PTSA), have been utilized to promote these reactions under mild conditions. researchgate.net
One specific example is the copper-catalyzed three-component reaction of an aldehyde, benzoin, and ammonium acetate. This method has been successfully applied to a range of aldehydes, including 1-naphthaldehyde (B104281), to produce the corresponding 2-substituted imidazoles in high yields. rsc.org
| Reactants | Catalyst | Product | Yield (%) |
| 1-Naphthaldehyde, Benzoin, Ammonium Acetate | CuI | 2-(Naphthalen-1-yl)-4,5-diphenyl-1H-imidazole | 95 |
| 4-Chlorobenzaldehyde, Benzoin, Ammonium Acetate | CuI | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 75 |
| Heptanal, Benzoin, Ammonium Acetate | CuI | 2-Hexyl-4,5-diphenyl-1H-imidazole | 80 |
| Table 1: Examples of Copper-Catalyzed Trisubstituted Imidazole Synthesis. rsc.org |
Catalyst-Free Synthesis Approaches to Imidazoles
In the pursuit of more environmentally friendly and cost-effective synthetic methods, catalyst-free approaches for imidazole synthesis have gained considerable attention. These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of green solvents like water.
For instance, an efficient and environmentally benign method for the synthesis of 2,4,5-trisubstituted imidazoles has been developed through a three-component, one-pot condensation of 1,2-diketones, aryl aldehydes, and diammonium hydrogen phosphate (B84403) in refluxing water. sharif.edu This approach offers several advantages, including experimental simplicity, good functional group tolerance, and excellent yields without the need for a transition metal or base catalyst. sharif.edu
Another catalyst-free method involves a three-component reaction of imidazole, an aromatic aldehyde, and a cyclic secondary amine to regioselectively synthesize 2-substituted imidazoles. arkat-usa.org This reaction proceeds under thermal conditions and yields only the C-2 substituted product. arkat-usa.org Furthermore, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction utilizing an amine, an aldehyde, and an isonitrile, can be performed under microwave irradiation without any catalyst or solvent to produce bicyclic imidazo[2,1-b] researchgate.netsharif.eduarkat-usa.orgthiadiazoles, showcasing a green chemistry approach. rsc.org
Strategies for Regioselective Introduction of the 1-Naphthyl Group at the 2-Position
Achieving regioselective substitution at the C-2 position of the imidazole ring is crucial for the synthesis of this compound. The acidity of the C-2 proton makes this position susceptible to functionalization. researchgate.net Various methodologies have been developed to introduce the 1-naphthyl group at this specific position.
Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Ni(0)-catalyzed C-2 arylation)
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. Nickel catalysis, in particular, has emerged as a valuable method for the C-H arylation of imidazoles. The first nickel-catalyzed C-H arylations of imidazoles with phenol (B47542) derivatives were achieved using a Ni(OTf)₂/dcype/K₃PO₄ system in t-amyl alcohol. rsc.orgnih.gov This system is also effective for the arylation of imidazoles with chloroarenes. nih.gov
A specific example demonstrates the synthesis of 4,5-diphenyl-1-methyl-2-(2-naphthyl)-1H-imidazole via a Ni(0)-catalyzed direct C-2 arylation of 4,5-diphenyl-1-methyl-1H-imidazole with a naphthyl carbamate. unipi.it This reaction proceeds with high yield and selectivity. unipi.it Palladium-catalyzed direct arylation reactions have also been extensively studied for the C-2 functionalization of imidazoles. researchgate.netnih.govacs.org These reactions often utilize a palladium(II) acetate catalyst in combination with a ligand and a base. researchgate.netacs.org
| Imidazole Substrate | Arylating Agent | Catalyst System | Product | Yield (%) |
| 4,5-Diphenyl-1-methyl-1H-imidazole | 2-Naphthyl carbamate | Ni(cod)₂/dcypt, K₃PO₄ | 4,5-Diphenyl-1-methyl-2-(2-naphthyl)-1H-imidazole | 87 |
| Table 2: Ni(0)-Catalyzed C-2 Arylation of an Imidazole Derivative. unipi.it |
Condensation Reactions Utilizing 1-Naphthaldehyde Precursors
A straightforward and widely used method for introducing the 1-naphthyl group at the 2-position of the imidazole ring is through condensation reactions involving 1-naphthaldehyde as a key precursor. academie-sciences.frrsc.orgorgsyn.org In these reactions, the aldehyde group of 1-naphthaldehyde reacts with other components to form the imidazole ring, with the naphthyl group inherently positioned at the C-2 position.
For example, the synthesis of 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole can be achieved with a high yield of 95% through a copper-catalyzed multi-component reaction of 1-naphthaldehyde, benzoin, and ammonium acetate. rsc.org Similarly, silica chloride has been used as an efficient and recyclable catalyst for the solvent-free synthesis of 2-(1-naphthyl)-4,5-diphenylimidazole from 1-naphthaldehyde, benzil, and ammonium acetate. academie-sciences.fr
Electrochemical Synthesis Approaches
Electrochemical synthesis is emerging as a green and powerful alternative to traditional synthetic methods. rsc.org Electrosynthesis can drive reactions under mild conditions without the need for stoichiometric chemical oxidants or reductants. mdpi.comacs.org
While specific examples detailing the direct electrochemical synthesis of this compound are not abundant in the provided search results, the electrochemical synthesis of various substituted imidazoles has been reported. mdpi.comacs.org For instance, an electrochemically induced oxidative cyclization of vinyl azides and benzyl (B1604629) amines has been developed to produce 1,2,4-trisubstituted-(1H)-imidazoles. mdpi.com Another method involves the electrochemical dehydrogenative amination of N¹,N¹-dibenzylbenzene-1,2-diamine to yield 1-benzyl-2-phenyl-benzo[d]imidazole. acs.org These examples highlight the potential of electrochemical methods to be adapted for the synthesis of this compound, likely through the use of appropriate naphthyl-containing starting materials. The synthesis of 2-aryl-1-methylphenanthro[9,10-d]imidazoles has been optimized, and their electrochemical properties studied, indicating the relevance of electrochemical analysis in this class of compounds. acs.org
Green Chemistry Principles in Naphthyl-Imidazole Synthesis
The adoption of green chemistry principles in the synthesis of naphthyl-imidazoles is crucial for developing environmentally sustainable processes. Key strategies include the use of solvent-free reaction conditions, microwave-assisted protocols, and the application of benign formylating agents.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant step towards greener chemical synthesis by eliminating the need for volatile and often hazardous organic solvents. asianpubs.org This approach not only reduces chemical waste but can also lead to higher yields, shorter reaction times, and simpler purification procedures. asianpubs.orgacademie-sciences.fr
One notable solvent-free method for synthesizing 2,4,5-triaryl-1H-imidazoles, including naphthyl-substituted derivatives, utilizes silica chloride as a heterogeneous and reusable catalyst. academie-sciences.fracademie-sciences.fr In this one-pot, multicomponent protocol, a 1,2-diketone (such as benzil), an aldehyde (like 1-naphthaldehyde), and ammonium acetate are reacted under solvent-free conditions. academie-sciences.fr The use of silica chloride, an inexpensive and environmentally friendly solid acid, facilitates the reaction efficiently. academie-sciences.fr For instance, the synthesis of 2-(1-Naphthyl)-4,5-diphenylimidazole has been successfully demonstrated using this method, achieving high yields. academie-sciences.fracademie-sciences.fr The catalyst can be recovered and reused for several cycles without a significant loss of activity, further enhancing the sustainability of the process. academie-sciences.fr
Table 1: Solvent-Free Synthesis of 2-(1-Naphthyl)-4,5-diphenylimidazole
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. clockss.orgjetir.orgtandfonline.com This technology has been successfully applied to the synthesis of various imidazole derivatives, including those with naphthalene moieties. clockss.orgmersin.edu.tr
A prominent example is the synthesis of naphthyl-substituted benzimidazole (B57391) derivatives. mersin.edu.tr In this approach, 1,2-phenylenediamine derivatives are reacted with 1- or 2-naphthoic acid derivatives using polyphosphoric acid (PPA) as a catalyst under microwave irradiation. mersin.edu.tr This method is described as an eco-friendly and swift route to a diverse range of benzimidazoles. mersin.edu.tr To manage the high viscosity of PPA, phosphoric acid is sometimes added as a co-solvent to buffer the microwave heating. clockss.org The optimization of reaction conditions, such as the ratio of PPA to phosphoric acid and the microwave power, is crucial for maximizing the yield. clockss.orgtandfonline.com This technique has been shown to tolerate a variety of functional groups on both the benzimidazole and naphthalene rings. clockss.org
Furthermore, microwave irradiation has been employed in the one-pot synthesis of 2,4,5-triphenyl imidazoles using glacial acetic acid as a catalyst in a solvent-free setting, highlighting the versatility of MAOS in promoting green chemical transformations. jetir.org
Application of Environmentally Benign Formylation Reagents (e.g., N,N-dimethylformamide)
The formylation of amines is a fundamental reaction in organic synthesis, and the use of environmentally benign formylating agents is a key aspect of green chemistry. primescholars.comscispace.com While traditional formylating agents can be hazardous, greener alternatives are gaining prominence.
N,N-dimethylformamide (DMF) is a versatile compound that can serve as both a solvent and a formylating reagent, aligning with the principles of green chemistry by reducing the number of required chemicals. google.com A novel, one-step method for constructing 2-(2-naphthyl)imidazo[1,2-a]pyridine-3-aldehyde utilizes DMF as the formylation reagent. google.com This process is noted for its mild reaction conditions and the use of an inexpensive and readily available reagent. google.com
Other environmentally friendly formylating agents include N-formylsaccharin, which has been used in mechanochemical (ball-milling) formylation reactions under solvent-free conditions. mdpi.com This solid reagent is inexpensive and offers a green alternative for the synthesis of formamides. mdpi.com Similarly, silica sulfuric acid has been used as a heterogeneous catalyst for the N-formylation of anilines with formic acid under solvent-free conditions, providing excellent yields and short reaction times. scispace.com
Derivatization Strategies for Functionalization of the Naphthyl-Imidazole Scaffold
The derivatization of the naphthyl-imidazole scaffold is a key strategy for modulating its physicochemical and biological properties. Functionalization can be targeted at various positions on both the imidazole and naphthalene moieties. ontosight.ainih.gov
Functionalization of the Imidazole Nitrogen and Carbon Positions
The imidazole ring offers multiple sites for functionalization, with the nitrogen atoms being particularly reactive. nih.govnih.gov N-functionalized imidazoles can be synthesized through various methods, including N-arylation. nih.govmdpi.com For example, the catalytic N-arylation of imidazole with aryl iodides can be achieved using copper(I) iodide as a catalyst and potassium phosphate as a base in DMF. nih.govmdpi.com The nitrogen atoms of the imidazole ring can also act as nucleophiles in multicomponent reactions, leading to the formation of more complex fused heterocyclic systems. mdpi.com
Functionalization at the carbon positions of the imidazole ring is also a common strategy. For instance, 2-aryl-4-benzoyl-imidazoles can be synthesized through the structural modification of related precursors. nih.gov The synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through one-pot, four-component condensation reactions involving a diketone, an aldehyde, an amine, and ammonium acetate. academie-sciences.frmdpi.com This approach allows for the introduction of a wide variety of substituents at the C2, C4, and C5 positions of the imidazole ring. mdpi.com
Modifications and Substitutions on the Naphthalene Moiety
The naphthalene moiety of the naphthyl-imidazole scaffold provides another avenue for derivatization, allowing for the introduction of various substituents to influence the molecule's properties. ontosight.aiijpsjournal.com The position of these substituents on the naphthalene ring can significantly impact the compound's biological activity. mersin.edu.tr
For example, studies on naphthyl-substituted benzimidazoles have shown that the presence of a hydroxyl group at the C-1 position of the naphthalene moiety can be crucial for antimicrobial activity. mersin.edu.tr Similarly, substitutions on the naphthalene ring of combretastatin (B1194345) analogues have been shown to greatly affect their cytotoxic activity. acs.org The naphthalene ring itself can be synthesized with desired substitutions through methods like the Diels-Alder reaction or Friedel-Crafts reactions, which can then be used to construct the final naphthyl-imidazole derivative. acs.org
The introduction of functional groups such as chloro, hydroxy, dimethylamino, and carboxamido groups onto the naphthalene ring has been shown to enhance the antimicrobial activity of pyrazoline derivatives containing a naphthalene moiety. ijpsjournal.com Furthermore, the synthesis of naphthalene diimides allows for functionalization at both the imide positions and the naphthalene core, leading to a wide range of photophysical properties. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(1-Naphthyl)-4,5-diphenylimidazole |
| 2-(2-naphthyl)imidazo[1,2-a]pyridine-3-aldehyde |
| 1-(2-Naphthoyl)imidazole |
| N,N-dimethylformamide |
| N-formylsaccharin |
| Silica Chloride |
| Silica Sulfuric Acid |
| Polyphosphoric Acid |
| 1,2-phenylenediamine |
| 1-naphthaldehyde |
| Benzil |
| Ammonium Acetate |
| 2,4,5-triaryl-1H-imidazoles |
| Naphthyl-substituted benzimidazoles |
| Combretastatin |
| Naphthalene diimides |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound systems, ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons of both the naphthalene and imidazole rings. In a typical spectrum recorded in a solvent like DMSO-d₆, a singlet corresponding to the N-H proton of the imidazole ring is observed at a downfield chemical shift, often around 12.59-13.03 ppm. rsc.org The aromatic protons of the naphthalene and imidazole moieties resonate in the region of 7.24-8.25 ppm. rsc.org The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton. For instance, multiplets or distinct doublets and triplets can be observed for the naphthyl protons depending on their position and coupling with neighboring protons. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the phenomenon of fast tautomerism in NH-imidazole derivatives, some carbon signals may be equivalent. ipb.pt In some cases, particularly with complex imidazole derivatives, registering the signals for all carbon atoms in the imidazole ring can be challenging. mdpi.com However, for many 2-substituted imidazole systems, distinct signals for the imidazole and naphthalene carbons can be resolved. The carbon atom at the C2 position of the imidazole ring, being situated between two nitrogen atoms, typically appears at a characteristic chemical shift. ipb.pt For example, in a related benzimidazole derivative, this carbon resonates at approximately 150.5 ppm. ipb.pt The chemical shifts of the naphthyl carbons are also well-defined and can be assigned based on established literature values and theoretical calculations. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Imidazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| This compound Derivative | DMSO | NH: ~12.6; Aromatic: 7.2-8.3 rsc.org | Data not fully available, but imidazole C2 is characteristic ipb.pt |
| 1-(2-Naphthalenyl)-1H-imidazole | CDCl₃ | Aromatic: 7.26-7.97 rsc.org | 118.4, 119.0, 120.2, 126.5, 127.3, 127.8, 130.0, 130.5, 132.1, 133.5, 134.7, 135.8 rsc.org |
| 2-Cyclohexyl-1H-benzo[d]imidazole | DMSO | NH: 12.11; Aromatic: 7.17-7.60; Cyclohexyl: 1.15-2.79 rsc.org | 26.0, 26.2, 29.9, 33.8, 114.7, 118.3, 122.9, 123.2, 137.1, 138.4, 157.4 rsc.org |
This table presents a generalized view based on available data for related structures. Specific values for this compound may vary.
Vibrational Spectroscopy (Infrared/Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives reveals characteristic absorption bands. A prominent feature is the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the region of 3400-3500 cm⁻¹. researchgate.net The stretching of aromatic C-H bonds gives rise to signals around 3050 cm⁻¹. researchgate.net The C=N stretching vibration within the imidazole ring is observed at approximately 1681 cm⁻¹, while C=C stretching vibrations from both the naphthalene and imidazole rings appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For imidazole-containing compounds, Raman spectra can help differentiate between tautomeric forms and probe the protonation state of the ring. mdpi.com Specific vibrational modes of the imidazole ring, such as ring breathing and deformation modes, can be identified. For instance, in studies of related methylimidazoles, distinct Raman bands have been assigned to various vibrational modes of the imidazole ring and its substituents. arizona.edu The analysis of Raman shifts upon N-deuteration can further aid in the assignment of vibrational modes. arizona.edu
Table 2: Key Vibrational Frequencies for Imidazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3400-3500 researchgate.net | IR |
| Aromatic C-H Stretch | ~3050 researchgate.net | IR |
| C=N Stretch | ~1681 researchgate.net | IR |
| C=C Stretch | 1400-1600 researchgate.net | IR |
| Imidazole Ring Modes | 983-1585 mdpi.com | Raman |
This table provides a general range for characteristic vibrations based on data from related imidazole compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule, thereby confirming its molecular formula. vulcanchem.com This technique measures the mass-to-charge ratio (m/z) of ions with very high precision. For this compound, HRMS would be used to confirm the expected molecular formula of C₁₃H₁₀N₂ by providing a highly accurate mass measurement of its molecular ion. This is a critical step in the characterization process, ensuring the identity of the synthesized compound. nih.gov
X-ray Crystallography for Solid-State Structural Determination
In related structures, such as 2-(1,2,3,4-tetrahydro-1-naphthyl)imidazolium chloride monohydrate, the dihedral angle between the naphthalene and imidazole ring systems has been determined to be significant. nih.gov For instance, in one case, this angle was found to be 88.62(5)°. nih.gov The crystal structure also reveals how molecules are linked through hydrogen bonds, forming chains and rings. nih.gov In other complex benzimidazole derivatives, the inclination between the naphthalene and benzimidazole ring systems can vary, for example, being 39.22(8)° in one compound and 64.76(6)° in another. iucr.org These structural details are crucial for understanding the physical properties and potential interactions of these molecules in the solid state.
Characterization of Electronic and Optical Properties (e.g., Absorption, Emission Spectroscopy)
The electronic and optical properties of this compound systems are investigated using UV-Visible absorption and fluorescence emission spectroscopy. These techniques provide information about the electronic transitions within the molecule.
UV-Visible Absorption Spectroscopy: The absorption spectra of naphthyl-imidazole derivatives typically show absorption bands in the ultraviolet region. nih.gov These bands correspond to π→π* transitions within the conjugated system of the naphthalene and imidazole rings. nih.gov For instance, 2-substituted naphth[1,2-d]imidazoles exhibit absorption bands around 314 nm and 363 nm. nih.gov The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govinformahealthcare.com
Fluorescence Emission Spectroscopy: Many naphthyl-imidazole derivatives exhibit fluorescence. Upon excitation at an appropriate wavelength, these compounds emit light at a longer wavelength. The emission spectra provide information about the excited state of the molecule. For example, synthesized naphth[1,2-d]imidazoles have been shown to emit in the blue region of the visible spectrum, with emission maxima ranging from 366 to 457 nm. nih.govresearchgate.net The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore. nih.gov The fluorescence properties can also be affected by the solvent and the nature of substituents on the molecular framework. nih.gov
Table 3: Photophysical Properties of Naphthyl-Imidazole Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Region |
|---|---|---|---|
| Naphth[1,2-d]imidazoles | ~314, ~363 nih.gov | 366 - 457 nih.govresearchgate.net | Ultraviolet/Visible |
| Naphthalene derivative (4) | 413 informahealthcare.com | 505 informahealthcare.com | Visible |
This table summarizes general photophysical data for classes of related compounds.
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. dergipark.org.tracs.org For derivatives of imidazole, DFT calculations, often using the B3LYP method with basis sets like 6-31G** or 6-311+G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. dergipark.org.trresearchgate.netsemanticscholar.org These calculations provide a theoretical determination of the molecule's structure in the gas phase, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.nettandfonline.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability, low chemical reactivity, and that the molecule is "hard". dergipark.org.trirjweb.comscielo.br Conversely, a small energy gap indicates high chemical reactivity, greater polarizability, and that the molecule is "soft". researchgate.netscielo.br This energy gap is instrumental in explaining the charge transfer interactions that can occur within the molecule. irjweb.com For instance, in some imidazole derivatives, a large gap signifies that intramolecular charge transfer is taking place. irjweb.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are often calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comnih.gov
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate an electron. nih.gov |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept an electron. nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to indicate different charge regions. uni-muenchen.de
Typically, red and yellow areas represent regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. mdpi.com Conversely, blue areas indicate electron-deficient regions with positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green areas denote regions with a near-zero potential. researchgate.net
Quantum Chemical Calculations for Prediction of Spectroscopic Parameters (e.g., IR, NMR)
Quantum chemical calculations, particularly using DFT methods, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. semanticscholar.orgresearchgate.net These theoretical predictions, when compared with experimental data, serve to validate both the computational model and the experimental structural assignment. tandfonline.comrsc.org
For instance, theoretical calculations can reproduce experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a good degree of accuracy. semanticscholar.orgresearchgate.net In the case of NMR, methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate the theoretical chemical shifts of ¹H and ¹³C nuclei. rsc.org The correlation between calculated and experimental chemical shifts can confirm the molecular structure. rsc.orgnih.gov
Similarly, theoretical calculations of vibrational frequencies in an IR spectrum can be performed. rsc.org These calculated frequencies are often scaled by a factor to correct for theoretical errors and improve agreement with experimental results. rsc.org This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational modes and structural features. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a computational technique used to study the conformational dynamics and flexibility of molecules over time. nih.gov By simulating the movement of atoms, MD can explore the accessible conformational space of a molecule. acs.org This is particularly useful for flexible molecules that can adopt multiple conformations. rsc.org
For complex molecules, especially those with rotatable bonds, MD simulations can reveal preferred conformations and the energy barriers between them. acs.orgrsc.org Techniques like Hamiltonian Replica Exchange (HREM) can be employed to enhance sampling and overcome high energy barriers, providing a more thorough exploration of the conformational landscape. acs.org The analysis of MD trajectories can provide insights into the stability of different conformers and the influence of the environment, such as a solvent, on the conformational preferences. nih.govrsc.org
Investigations of Intramolecular and Intermolecular Interactions
The stability and properties of a molecule are significantly influenced by both intramolecular (within the molecule) and intermolecular (between molecules) interactions. researchgate.netdergipark.org.tr Computational methods provide powerful tools to analyze and quantify these interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, corresponding to the classic Lewis structure of localized bonds and lone pairs. dergipark.org.truni-muenchen.de It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de
NBO analysis is particularly valuable for understanding charge transfer, hyperconjugation, and delocalization effects within a molecule. semanticscholar.orgresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, the method can quantify the stabilization energy associated with these interactions. uni-muenchen.de For example, the delocalization of a lone pair on a nitrogen atom into an adjacent π* anti-bonding orbital can be identified and its energetic contribution to the molecule's stability can be estimated. semanticscholar.org This provides a quantitative basis for understanding resonance and other electronic effects that govern the molecule's structure and reactivity. dergipark.org.tr
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and the bonds between them. amercrystalassn.orgwiley-vch.de This model is based on the topology of the electron density, ρ(r), where gradient vectors of ρ(r) are used to divide a molecule into discrete atomic basins. amercrystalassn.org A key feature of this analysis is the bond path, a line of maximum electron density linking the nuclei of two chemically bonded atoms, which is associated with a bond critical point (BCP). wiley-vch.de The properties at the BCP, such as electron density and its Laplacian, provide quantitative information about the nature and strength of the chemical bond.
In the context of imidazole-containing systems, QTAIM has been employed to characterize a variety of interactions, including conventional hydrogen bonds, weaker C-H···O/N contacts, and non-covalent π-π stacking interactions. mdpi.com For instance, in studies of imidazole-based complexes, QTAIM analysis confirms the existence of interactions like O-H···π by identifying a bond path and a BCP between a hydrogen atom and a carbon atom of the aromatic ring. mdpi.com
For a molecule like this compound, QTAIM would be instrumental in quantifying the intramolecular and intermolecular interactions that dictate its conformation and crystal packing. Specific interactions amenable to QTAIM analysis include:
Intramolecular interactions: The interaction between the imidazole and naphthyl rings, which could involve C-H···π bonds.
The analysis provides quantitative data for these bonds, including electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). These values help classify interactions, for example, distinguishing between shared-shell (covalent) and closed-shell (like hydrogen bonds and van der Waals) interactions. acs.org
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netacs.org The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. This partitioning allows for the mapping of various properties onto the surface, notably dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface.
The dnorm surface is color-coded to highlight intermolecular contacts:
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. mdpi.com
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Indicate contacts longer than the van der Waals radii. iucr.org
For this compound, Hirshfeld surface analysis would reveal the key interactions governing its solid-state assembly. Based on analyses of similar imidazole and naphthalene derivatives, the following contributions to the crystal packing can be anticipated: mdpi.comiucr.org
H···H contacts: Typically, these are the most abundant interactions, often contributing significantly to the total surface area, reflecting the prevalence of hydrogen atoms on the molecular surface. In many related organic crystals, this can account for 40-60% of contacts. mdpi.com
C···H/H···C contacts: These are indicative of C-H···π interactions, which would be expected between the naphthyl and imidazole rings of neighboring molecules. These often represent a substantial portion of the packing interactions, around 15-30%. mdpi.com
N···H/H···N contacts: These are characteristic of N-H···N hydrogen bonds, which would appear as distinct sharp spikes in the 2D fingerprint plot and prominent red regions on the dnorm surface. nih.gov
C···C contacts: These correspond to π-π stacking interactions, particularly involving the planar naphthyl rings. The shape of the fingerprint plot in the C···C region can provide information about the parallel or offset nature of the stacking. iucr.org
The table below shows typical percentage contributions of intermolecular contacts found in related imidazole derivatives, which would be expected to be similar for this compound. iucr.org
| Intermolecular Contact Type | Expected Contribution (%) |
| H···H | 50 - 65% |
| C···H/H···C | 20 - 30% |
| N···H/H···N | 5 - 10% |
| C···C (π-π stacking) | 2 - 6% |
| Other (e.g., C···N) | < 2% |
This quantitative breakdown allows for a detailed understanding of the forces that direct the molecular self-assembly and stabilize the crystal lattice. eurjchem.com
Theoretical Studies on Binding Energy and Energy Gap for Related Imidazole Composites
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the electronic properties of composite materials involving imidazole derivatives. Key parameters calculated include the binding energy, which quantifies the strength of interaction between the components, and the HOMO-LUMO energy gap (ΔE), which is fundamental to the material's electronic and optical properties. acs.orgresearchgate.net
Studies on composites of imidazole derivatives with semiconductor nanocrystals, such as ZnO, show that the imidazole molecule can strongly adsorb onto the nanoparticle surface. rsc.orgresearchgate.net The binding is often mediated by the chemical affinity of the azomethine nitrogen atom of the imidazole ring for the metal cation (e.g., Zn²⁺) on the surface. rsc.org This interaction leads to the formation of a stable composite, which is reflected in a significant negative binding energy. Theoretical calculations have shown that this adsorption can lower the HOMO and LUMO energy levels of the imidazole derivative. researchgate.net
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net In the context of composites for applications like solar cells or photocatalysis, a lower energy gap is often desirable as it indicates that less energy is required to excite an electron from the ground state to an excited state. acs.org For instance, in a composite of an imidazole-substituted palladium phthalocyanine, DFT calculations yielded an energy gap of 2.263 eV, indicating semiconductor behavior. acs.org
The global chemical reactivity descriptors for a molecule or a composite can be derived from the HOMO and LUMO energies. The table below lists these descriptors and their formulas. acs.org
| Parameter | Formula | Description |
| Ionization Potential (IP) | IP = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |
For a hypothetical composite of this compound, DFT calculations would likely predict a strong binding energy if the partner material has sites for coordination with the imidazole nitrogen. The resulting HOMO-LUMO gap of the composite would be expected to be smaller than that of the isolated this compound, potentially enhancing its utility in electronic applications. oaepublish.com
Coordination Chemistry of 2 1 Naphthyl Imidazole Ligands
Design Principles for 2-(1-Naphthyl)imidazole as a Ligand
The design of this compound as a ligand is predicated on the synergistic interplay between its two core components: the imidazole (B134444) ring and the naphthalene (B1677914) moiety. The imidazole ring serves as a primary coordination site, offering a lone pair of electrons on its sp²-hybridized imine nitrogen atom for σ-donation to a metal center. wikipedia.org This interaction is fundamental to the formation of stable transition metal complexes.
The key design principles for this compound as a ligand include:
Hard-Soft Acid-Base (HSAB) Principle : The imine nitrogen of the imidazole is a relatively hard donor, making it suitable for coordinating with a wide range of transition metal ions, including borderline acids like Co(II), Ni(II), Cu(II), and Zn(II). wikipedia.org
Steric Influence : The bulky 1-naphthyl group at the 2-position exerts significant steric hindrance around the coordination site. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries compared to complexes with smaller substituents.
Electronic Effects : The naphthalene moiety is a large, aromatic system that can engage in π-stacking interactions. nih.gov This property is crucial for the self-assembly of supramolecular structures and can contribute to the stabilization of the crystal lattice of metal complexes. The electron-rich nature of the naphthalene ring can also modulate the electron density on the imidazole ring, thereby influencing its donor strength.
Potential for Bidentate Chelation : While this compound itself typically acts as a monodentate ligand through the imine nitrogen, related structures such as 2-(naphthyl-α-azo)imidazole demonstrate the potential for bidentate coordination. In these analogous systems, the ligand coordinates to the metal center via one nitrogen atom of the azo group and the imine nitrogen of the imidazole ring, forming a stable five-membered chelate ring. chemrevlett.com This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with ligands analogous to this compound, such as 1-alkyl-2-(naphthyl-α/β-azo)imidazole, is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent like methanol (B129727) or ethanol. chemrevlett.com The metal-to-ligand stoichiometry is often controlled to yield desired coordination environments.
Ligands containing the naphthyl-imidazole framework have been successfully coordinated with a variety of transition metal ions. For instance, distorted octahedral Ni(II) complexes have been synthesized by reacting Ni(ClO₄)₂·6H₂O with 1-alkyl-2-(naphthyl-α/β-azo)imidazole in the presence of pseudohalides like thiocyanate (B1210189) (NCS⁻) or azide (B81097) (N₃⁻). chemrevlett.comresearchgate.net Similarly, complexes of Mn(II), Co(II), Cu(II), and Zn(II) have been prepared with related ligands containing both imidazole and other functional groups, demonstrating the broad coordination capability of this class of ligands. researchgate.netresearchgate.net The synthesis typically involves mixing stoichiometric amounts of the metal salt and the ligand in an appropriate solvent, sometimes under reflux conditions to facilitate the reaction.
| Metal Ion | Ligand | Ancillary Ligand | Resulting Complex Formula | Coordination Geometry |
|---|---|---|---|---|
| Ni(II) | 1-ethyl-2-(naphthyl-β-azo)imidazole | NCS⁻ | [Ni(β-NaiEt)₂(NCS)₂] | Distorted Octahedral |
| Ni(II) | 1-alkyl-2-(naphthyl-α/β-azo)imidazole | N₃⁻ | [Ni(NaiR)₂(N₃)₂] | Distorted Octahedral |
| Co(II) | Azo-imidazole derivative | - | Octahedral Complex | Octahedral |
| Mn(II) | Azo-imidazole derivative | - | Octahedral Complex | Octahedral |
| Cu(II) | Naphthyl acetohydrazide | - | [Cu(L)₂(H₂O)₂] | Not specified |
| Zn(II) | Naphthyl-triazoline-thione derivative | Cl⁻ | [Zn(C15)₄Cl₂] | Not specified |
While simple this compound is expected to act as a monodentate ligand, its derivatives reveal more complex coordination behaviors. The ligand 1-alkyl-2-(naphthyl-azo)imidazole acts as a bidentate N,N-donor. chemrevlett.com It coordinates to the metal center through the imine nitrogen of the imidazole ring and one of the nitrogen atoms from the azo group. This chelation results in the formation of a thermodynamically stable five-membered ring (a penta-member ring), which is a common and favorable arrangement in coordination chemistry. chemrevlett.com
Single-crystal X-ray diffraction studies on complexes like [Ni(β-NaiEt)₂(NCS)₂] have confirmed this bidentate coordination mode and established a distorted octahedral geometry around the Ni(II) center. chemrevlett.comresearchgate.net In this structure, two bidentate naphthyl-azo-imidazole ligands occupy the equatorial plane, while two thiocyanate anions are coordinated at the axial positions. Other geometries, such as trigonal bipyramidal and square pyramidal, have been observed in Co(II) complexes with simpler imidazole derivatives, suggesting that the final geometry is a delicate balance of ligand sterics, electronic effects, and the nature of the counter-ions. nih.gov
Steric Effects : The large, planar naphthalene group introduces considerable steric bulk. This can restrict the number of ligands that can coordinate to a metal center and can force a distortion from ideal geometries (e.g., from perfect octahedral). chemrevlett.com
Intermolecular Interactions : The extended π-system of the naphthalene ring facilitates π–π stacking interactions between adjacent complex molecules in the solid state. nih.gov These non-covalent interactions play a crucial role in the formation of ordered supramolecular architectures and can influence the packing of molecules in the crystal lattice. mdpi.com
Spectroscopic (UV-Vis, IR, NMR) and Theoretical Studies of Metal Complexes
The characterization of metal complexes of naphthyl-imidazole ligands relies heavily on a combination of spectroscopic techniques and theoretical calculations.
Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in determining the coordination mode of the ligand. A key indicator of coordination through the imidazole nitrogen is the shift in the ν(C=N) stretching frequency upon complexation compared to the free ligand. mdpi.com For instance, in various metal complexes with substituted imidazoles, the ν(C=N) and ν(C=C) vibration modes shift to either higher or lower frequencies upon coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes provide information about the geometry of the metal center. For Ni(II) complexes in a distorted octahedral environment, characteristic d-d transition bands can be observed. The spectra also feature intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand, which may shift upon coordination. Charge transfer bands from the ligand to the metal (LMCT) can also appear. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes like those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. The chemical shifts of the imidazole and naphthalene protons will change upon coordination, providing insights into the binding site. mdpi.com
Theoretical Studies : Density Functional Theory (DFT) calculations can be employed to model the structures of the complexes, calculate their electronic properties, and predict their spectroscopic features. Such studies can help to understand the nature of the metal-ligand bonding and rationalize the observed geometries and electronic transitions. scielo.org.mx
| Technique | Complex Type | Observed Features |
|---|---|---|
| FT-IR | Ni(II)-Azo-Imidazole | Shift in ν(C=N) and ν(C=C) bands upon complexation. nih.gov |
| UV-Vis | Ni(II)-Azo-Imidazole | d-d transitions characteristic of octahedral geometry. |
| UV-Vis | Co(II)-Naphthyl Hydrazone | Ligand-to-metal charge transfer (LMCT) bands observed. mdpi.com |
| ¹H NMR | Cd(II)-Naphthyl Hydrazone | Shift in naphthyl and NH proton signals upon complexation. mdpi.com |
Development of Coordination Polymers and Supramolecular Assemblies Utilizing Naphthyl-Imidazoles
The structural features of this compound, particularly the presence of a coordinating imidazole group and a large aromatic naphthalene surface, make it an excellent candidate for constructing higher-order structures like coordination polymers and supramolecular assemblies. mdpi.com Imidazole and its derivatives are widely used as linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com
The N-H group of the imidazole can act as a hydrogen bond donor, while the imine nitrogen acts as an acceptor, facilitating the formation of hydrogen-bonded networks. Furthermore, the naphthalene moiety provides a platform for strong π–π stacking interactions, which are a key driving force in the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. mdpi.comresearchgate.net By combining these directional non-covalent interactions with the coordinative bonds formed with metal ions, it is possible to design complex supramolecular frameworks. For example, related systems using bifunctional imidazole ligands have been shown to form 1D chains, 2D layers, and 3D networks. mdpi.comresearchgate.net The interplay between coordination bonds, hydrogen bonding, and π–π stacking dictates the final topology and properties of these materials. mdpi.com
Catalytic Applications of 2 1 Naphthyl Imidazole and Its Derivatives
Organocatalysis Mediated by 2-(1-Naphthyl)imidazole Structures
Imidazole (B134444) and its derivatives are recognized for their ability to act as organocatalysts, participating in a variety of organic transformations. Their catalytic activity stems from the unique electronic properties of the imidazole ring, which can function as a nucleophile, a base, or a proton shuttle.
Mechanisms of Nucleophilic Activation
The general mechanism of nucleophilic activation by imidazole involves the lone pair of electrons on the sp²-hybridized nitrogen atom attacking an electrophilic center. This forms a reactive intermediate that is more susceptible to subsequent nucleophilic attack. For instance, in ester hydrolysis, the imidazole can act as a nucleophilic catalyst by attacking the carbonyl carbon of the ester to form an acyl-imidazolium intermediate. This intermediate is highly reactive and is readily hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst. While this mechanism is well-established for imidazole itself, specific studies detailing this process with this compound are not readily found.
Role of Cation-π Interactions in Catalytic Pathways
Cation-π interactions, the non-covalent attraction between a cation and the electron-rich face of a π-system, can play a significant role in stabilizing transition states and intermediates in catalytic cycles. The naphthyl group in this compound, with its extensive π-system, has the potential to engage in such interactions. In a catalytic context, if a reaction proceeds through a cationic intermediate or a transition state with developing positive charge, the naphthyl moiety could orient itself to stabilize this charge, thereby lowering the activation energy and influencing the stereochemical outcome of the reaction. Computational studies on related systems have shown that cation-π interactions can be a key factor in enantioselective catalysis. However, specific experimental or computational evidence detailing the role of cation-π interactions in catalytic pathways mediated by this compound is limited.
Application in Organometallic Catalysis as Ligands and Ionic Liquids
Imidazole derivatives are versatile ligands in organometallic chemistry due to the coordinating ability of the nitrogen atoms. They can form stable complexes with a variety of transition metals, which can then act as catalysts for a wide range of reactions, including cross-coupling reactions. The electronic and steric properties of the imidazole ligand can be tuned by modifying the substituents on the ring, which in turn influences the reactivity and selectivity of the metal catalyst. The bulky naphthyl group in this compound would be expected to exert a significant steric influence on the metal center, potentially leading to specific selectivities in catalysis.
Furthermore, imidazolium (B1220033) salts, which can be derived from this compound, are a prominent class of ionic liquids. These ionic liquids can serve as solvents, catalyst supports, or even as catalysts themselves in various organometallic reactions. The use of imidazolium-based ionic liquids can facilitate catalyst recycling and product separation. Research in this area is broad, but specific studies on ionic liquids derived from this compound and their catalytic applications are not widely reported.
Heterogeneous Catalysis Involving Supported Naphthyl-Imidazole Systems
To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, imidazole-based catalysts can be immobilized on solid supports. Materials such as silica (B1680970), polymers, and metal-organic frameworks (MOFs) have been used to support imidazole-containing catalysts. This approach combines the catalytic activity of the imidazole moiety with the practical advantages of a heterogeneous system. The immobilization of this compound onto a solid support could create a robust and recyclable catalyst. The porous nature of some supports can also provide size and shape selectivity. While the principles of supported catalysis are well-established, specific examples of heterogeneous catalysts based on supported this compound are not prevalent in the literature.
Catalytic Activity in Specific Organic Transformations (e.g., Polyurethane Production, Aldehyde Condensations)
Imidazole and its derivatives have been reported as catalysts for various organic transformations. In polyurethane production, imidazoles can catalyze the reaction between isocyanates and polyols. Their catalytic activity is often thermally latent, meaning they show low activity at room temperature and become more active at elevated temperatures, which is a desirable property for controlling the curing process of polyurethanes.
Structure Reactivity Relationship Srr Studies: Investigating Molecular Design Principles
Systematic Chemical Modifications of the Naphthyl-Imidazole Scaffold and Their Impact on Reactivity Profiles
Systematic chemical modifications of the 2-(1-naphthyl)imidazole scaffold are pivotal for modulating its reactivity. The core structure consists of a naphthalene (B1677914) ring attached to the C2 position of an imidazole (B134444) ring. Modifications can be introduced at several positions on both the naphthalene and imidazole moieties, each influencing the electronic and steric properties of the molecule, and consequently, its reactivity profile.
The C4 and C5 positions of the imidazole ring are also amenable to substitution. Introducing substituents at these positions can influence the electronic environment and introduce steric hindrance around the reactive centers. For example, bulky substituents at C4 or C5 could sterically shield the N3 nitrogen, thereby reducing its accessibility to electrophiles.
Modifications on the naphthalene ring provide another avenue for tuning the reactivity of the this compound scaffold. The naphthalene ring can be substituted with a variety of functional groups at different positions. These substituents can exert electronic effects (both inductive and resonance) that are transmitted to the imidazole ring, thereby influencing its reactivity. For example, an electron-donating group on the naphthalene ring would increase the electron density of the entire molecule, potentially enhancing the nucleophilicity of the imidazole nitrogen.
A study on the structurally related 4-[1-(1-naphthyl)ethyl]-1H-imidazole highlights the importance of modifications to the linker between the naphthalene and imidazole rings. Replacement of a methyl group on the carbon bridge with hydrogen, hydroxyl, methoxy (B1213986), carbonyl, or trifluoromethyl groups significantly impacted the compound's biological activity, demonstrating how subtle changes to the scaffold can have profound effects on its interactions with other molecules nih.gov. While this study focused on biological activity, the underlying principles of how these modifications alter electronic and steric properties are directly applicable to understanding chemical reactivity.
Table 1: Potential Systematic Modifications of the this compound Scaffold and Their Predicted Impact on Reactivity
| Modification Site | Type of Modification | Predicted Impact on Reactivity |
| Imidazole N1 | Alkylation, Acylation | Alters nucleophilicity of N3; acylation decreases basicity. |
| Imidazole C4/C5 | Halogenation, Nitration | Introduces electronic effects and potential steric hindrance. |
| Naphthalene Ring | Introduction of EWG/EDG | Modulates the electronic properties of the imidazole ring. |
| Linker (if any) | Varies length and functionality | Influences steric accessibility and electronic communication. |
Influence of Substituent Effects (Electronic, Steric) on Chemical Transformations
The chemical transformations of this compound are profoundly influenced by the electronic and steric effects of substituents on both the naphthalene and imidazole rings. These effects can dictate the rate, regioselectivity, and even the feasibility of a particular reaction.
Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, and amino groups, when attached to the naphthalene or imidazole ring, increase the electron density of the molecule. This enhancement of electron density makes the imidazole nitrogen atoms more nucleophilic and basic. Consequently, reactions with electrophiles, such as alkylation or acylation at the nitrogen atoms, are generally accelerated. An EDG on the naphthalene ring can also increase the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution, although the imidazole ring itself is generally more reactive towards electrophiles at the nitrogen atoms.
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl groups decrease the electron density of the aromatic system. An EWG on the naphthalene ring will pull electron density away from the imidazole ring, reducing the nucleophilicity and basicity of the nitrogen atoms. This would slow down reactions with electrophiles. Conversely, an EWG on the imidazole ring would make the C-H bonds more acidic and could facilitate certain deprotonation reactions.
Steric Effects: The size and spatial arrangement of substituents can significantly impact the reactivity of this compound.
Steric Hindrance: Bulky substituents near a reactive center can impede the approach of a reagent, thereby slowing down or even preventing a reaction. For instance, a large substituent at the C4 or C5 position of the imidazole ring, or at the ortho position of the naphthalene ring, could sterically hinder the N1 or N3 nitrogen atoms, making them less accessible to electrophiles. The inherent steric bulk of the 1-naphthyl group itself can influence the regioselectivity of reactions on the imidazole ring.
A study on the hydrolysis of esters catalyzed by imidazole derivatives demonstrated that steric effects play a crucial role in the catalytic efficiency nih.gov. This highlights the general principle that steric hindrance can significantly modulate the reactivity of imidazole-containing compounds. Similarly, in the context of this compound, the steric interaction between the peri-hydrogen of the naphthalene ring and the imidazole ring can influence the preferred conformation of the molecule, which in turn can affect the accessibility of the reactive sites.
Rational Design of Naphthyl-Imidazole Derivatives for Tailored Chemical Functions
The principles of SRR are fundamental to the rational design of this compound derivatives with specific, tailored chemical functions. By strategically placing functional groups on the scaffold, it is possible to create molecules with desired properties, such as enhanced catalytic activity, specific binding affinities, or unique photophysical characteristics.
For example, to design a more potent nucleophilic catalyst based on the this compound scaffold, one might introduce electron-donating groups on the naphthalene ring to increase the basicity of the imidazole nitrogen. To enhance its role as a ligand in coordination chemistry, one could introduce chelating groups at appropriate positions on the imidazole or naphthalene rings.
The design of novel imidazo[2,1-b]thiazole (B1210989) derivatives as selective COX-2 inhibitors provides an example of rational drug design based on a related imidazole scaffold. In this work, structural modifications were made to optimize the interaction with the target enzyme, leading to a potent and selective inhibitor. This approach of targeted modification can be applied to the this compound scaffold to develop molecules with specific chemical functions.
The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole, for which this compound is an intermediate, is an example of rational design aimed at creating a potent and selective α1A adrenoceptor partial agonist labshake.com. The reduction of one of the naphthalene rings alters the three-dimensional shape and electronic properties of the molecule, leading to the desired biological activity. This demonstrates how a specific chemical transformation can be part of a rational design strategy.
Table 2: Examples of Rational Design Strategies for this compound Derivatives
| Desired Chemical Function | Design Strategy | Example of Modification |
| Enhanced Nucleophilicity | Introduce EDGs to increase electron density on N3. | Methyl or methoxy group on the naphthalene ring. |
| Ligand for Metal Catalysis | Incorporate chelating groups. | Pyridyl group at C4 of the imidazole ring. |
| Altered Steric Profile | Introduce bulky groups to control access to reactive sites. | t-Butyl group at C5 of the imidazole ring. |
| Modified Photophysical Properties | Extend the conjugated π-system. | Introduction of a styryl group on the naphthalene ring. |
Computational Approaches to SRR Prediction and Mechanistic Insights (e.g., Molecular Docking for analyzing molecular interactions in chemical systems)
Computational chemistry provides powerful tools for predicting the structure-reactivity relationships of molecules like this compound and for gaining insights into reaction mechanisms. Techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable in this regard.
Molecular Docking: While traditionally used in drug discovery to predict the binding of a ligand to a protein, molecular docking can also be employed to analyze the interactions between molecules in a chemical system. For instance, it can be used to model the approach of a reactant to the this compound scaffold, providing insights into the steric and electronic factors that govern the interaction. This can help in predicting the most likely site of attack for an electrophile or nucleophile and in understanding the transition state of a reaction. Molecular docking studies on other imidazole derivatives have successfully rationalized their biological activities by elucidating their binding modes with target proteins nih.gov.
Density Functional Theory (DFT): DFT calculations can provide a wealth of information about the electronic structure of this compound and its derivatives. Key properties that can be calculated include:
Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).
Electrostatic Potential Maps: These maps visualize the distribution of charge on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help in predicting the sites of interaction with other molecules.
Reaction Pathway Calculations: DFT can be used to model the entire reaction pathway of a chemical transformation, including the structures and energies of reactants, transition states, and products. This provides detailed mechanistic insights and allows for the calculation of activation energies, which are related to the reaction rate.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their observed activity (which can be a reaction rate, a binding affinity, etc.). By developing a QSAR model for a set of this compound derivatives, it is possible to predict the activity of new, unsynthesized compounds. This is a powerful tool in the rational design process, as it allows for the in silico screening of a large number of potential derivatives before committing to their synthesis and experimental testing.
Future Research Directions and Emerging Trends for 2 1 Naphthyl Imidazole
Development of Novel and Efficient Synthetic Methodologies
The synthesis of highly substituted imidazoles, including 2-(1-naphthyl)imidazole, is a cornerstone of their ongoing investigation. While classical methods like the Debus-Radziszewski synthesis provide a foundation, future research is trending towards more efficient, environmentally benign, and versatile strategies. wikipedia.org A primary focus will be the continued development of one-pot, multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net
Emerging trends in this area include:
Green Chemistry Approaches: The use of eco-friendly catalysts and reaction media is a major thrust. Research into biodegradable catalysts like chitosan (B1678972) and the use of natural catalysts such as fruit juices (e.g., Citrus limon L. juice) for imidazole (B134444) synthesis is gaining traction. ijsrch.comresearchgate.net These methods align with the principles of sustainable chemistry by minimizing hazardous waste and energy consumption.
Microwave and Ultrasound-Assisted Synthesis: Non-traditional energy sources are being explored to accelerate reaction times and improve yields. Microwave-assisted protocols, for instance, have been shown to significantly reduce the time required for imidazole synthesis compared to conventional heating methods. researchgate.netbohrium.com Similarly, ultrasonic irradiation offers a milder, more rapid, and eco-friendly alternative. mdpi.com
Solvent-Free and Solid-State Reactions: To further reduce environmental impact, solvent-free reaction conditions are being developed. The use of solid-supported catalysts, such as nano aluminum nitride, allows for efficient synthesis of tri- and tetrasubstituted imidazoles without the need for bulk solvents. ias.ac.in
These novel methodologies aim to create a diverse library of this compound derivatives with varied substitution patterns, which is essential for tuning their properties for specific applications.
Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot synthesis from multiple starting materials. researchgate.net | High efficiency, atom economy, rapid access to diverse derivatives. |
| Green Catalysis | Utilizes biodegradable or natural catalysts (e.g., chitosan, fruit juices). ijsrch.comresearchgate.net | Reduced environmental impact, low cost, sustainability. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to heat reactions. researchgate.net | Drastically reduced reaction times, often higher yields. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using solid catalysts. ias.ac.inorientjchem.org | Minimized waste, simplified purification, eco-friendly. |
Exploration of Advanced Catalytic Systems and Processes
The development of advanced catalytic systems is intrinsically linked to the synthesis of this compound and the exploration of its potential applications. Future research will likely proceed in two main directions: the use of novel catalysts for the synthesis of the imidazole core and the application of this compound derivatives as ligands in catalysis.
Key areas of future catalytic research include:
Nanoparticle Catalysis: Nanocatalysts, such as those based on zinc oxide (ZnO), chromium(III) oxide (Cr₂O₃), or magnetic core-shell nanoparticles, offer high surface area and reactivity, leading to improved catalytic efficiency in imidazole synthesis. orientjchem.orgresearchgate.netnih.gov Their recyclability is a significant advantage for sustainable chemical processes.
Organocatalysis: Metal-free catalytic systems are highly desirable to avoid metal contamination in products. Organocatalysts like 3-picolinic acid have been shown to be efficient for the synthesis of substituted imidazoles, offering a cost-effective and environmentally benign alternative to metal-based catalysts.
Transition-Metal Catalysis for C-H Functionalization: Advanced transition-metal catalysis, particularly using nickel and palladium, is enabling the direct arylation of the imidazole core. nih.govacs.orgnih.gov This allows for the late-stage modification of the this compound scaffold, providing a powerful tool for creating complex molecular architectures.
Imidazole-Based Ligands: The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal centers. Future work will likely explore the synthesis of axially chiral 2-aryl imidazoles, including naphthyl derivatives, for use in asymmetric catalysis. nih.gov Cation-directed desymmetrization is an emerging strategy for producing these valuable chiral ligands. nih.gov
Table 2: Advanced Catalytic Systems for Imidazole Synthesis and Functionalization
| Catalyst Type | Example(s) | Application | Key Advantages |
|---|---|---|---|
| Nanoparticles | ZnO-NPs, Cr₂O₃, Fe₃O₄@SiO₂ orientjchem.orgresearchgate.netnih.gov | Synthesis of imidazole core | High efficiency, recyclability, mild reaction conditions. |
| Organocatalysts | 3-Picolinic acid | Metal-free synthesis of imidazoles | Environmentally benign, cost-effective, avoids metal contamination. |
| Transition Metals | Nickel, Palladium nih.govacs.org | Direct C-H arylation of imidazole ring | High regioselectivity, access to complex aryl-imidazoles. |
| Chiral Cation-Directed | Phase-transfer catalysts nih.gov | Enantioselective synthesis of axially chiral imidazoles | Access to new chiral ligands for asymmetric catalysis. |
Integration with Nanoscience and Advanced Materials Applications
The unique photophysical properties and coordination capabilities of aryl-imidazoles make this compound a promising candidate for integration into nanoscience and the development of advanced materials. The bulky, π-conjugated naphthyl group can impart desirable optical and electronic properties.
Emerging trends in this domain include:
Chemosensors: Imidazole derivatives have been successfully employed as fluorescent and colorimetric sensors for the detection of metal ions and anions. bohrium.comresearchgate.netseejph.commdpi.com The phenanthro[9,10-d]imidazole scaffold, which is structurally related, has proven to be particularly versatile for designing optical-based sensors. acs.org Future research could focus on developing this compound-based sensors with high sensitivity and selectivity for specific analytes, leveraging mechanisms like photoinduced electron transfer or intramolecular charge transfer.
Graphene-Based Nanocomposites: Graphene oxide (GO), with its exceptional surface area and functionalizability, serves as an excellent platform for creating advanced nanocomposites. mdpi.com Imidazole derivatives can be grafted onto GO to create materials with synergistic properties. mdpi.commdpi.com For instance, imidazolium (B1220033) ionic liquid-modified GO has been used as a reinforcing filler and catalyst in epoxy resins. mdpi.com Future work could explore the use of this compound to functionalize graphene, potentially leading to materials for applications in catalysis, energy storage, or active corrosion protection. researchgate.net
Nanoparticle Functionalization: Imidazole compounds can act as protective and dispersing agents for metal nanoparticles. They can form a protective film on copper nanoparticles, for example, preventing their rapid oxidation. mdpi.com The naphthyl group in this compound could enhance these protective properties through stronger van der Waals interactions and π-stacking on the nanoparticle surface.
Further Elucidation of Reaction Mechanisms and Intermolecular Interactions
A fundamental understanding of reaction mechanisms and the nature of non-covalent interactions is critical for the rational design of new synthetic methods and materials based on this compound.
Future research directions will likely involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the thermodynamics and kinetics of reaction pathways. researchgate.net Such studies can elucidate the mechanism of imidazole formation, for example, by identifying key intermediates and transition states. researchgate.netacs.org This insight is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic strategies.
Studying Intermolecular Forces: The crystal packing and, consequently, the material properties of this compound are governed by a network of weak intermolecular interactions. These include hydrogen bonding (N-H···N), π-π stacking, and C-H···π interactions. semanticscholar.orgresearchgate.net Advanced techniques like single-crystal X-ray diffraction combined with Hirshfeld surface analysis can provide detailed quantitative information about these contacts. semanticscholar.org Understanding the interplay of these forces, particularly the significant contribution of dispersion energies in aryl-substituted imidazoles, is crucial for crystal engineering and designing materials with desired topologies and properties. nih.gov
Proton Transfer and Tautomerism: The imidazole ring can exist in different prototropic tautomers, and it participates in proton transfer, which is key to its role in many biological systems and as an organocatalyst. nih.govnih.gov The electronic influence of the 1-naphthyl substituent on the acidity and basicity of the imidazole core, as well as the dynamics of tautomerization and hydrogen bonding, will be an important area of study. acs.org
By combining experimental and computational approaches, researchers can build a comprehensive picture of the structure-property relationships in this compound, paving the way for its application in increasingly sophisticated systems.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(1-naphthyl)imidazole, and how can purity be validated?
- Synthesis Methods :
- Cyclocondensation : Utilize cyclization reactions between 1-naphthylamine derivatives and carbonyl compounds, as outlined for pyrroloimidazoles .
- Multi-component Reactions : Adopt strategies similar to fused benzimidazole synthesis, employing aldehydes, ammonium acetate, and nitromethylene intermediates under catalytic conditions .
- Purity Validation :
- HPLC and NMR : Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and H/C NMR spectroscopy .
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (e.g., ESI-MS) to detect impurities .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
- Structural Analysis :
- FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm, aromatic C-H vibrations) .
- NMR : Use H NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and C NMR to confirm imidazole ring carbons (δ 120–150 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Catalytic Systems :
- SiO Nanoparticles : Enhance cyclization efficiency in solvent-free conditions, achieving yields >85% via acid catalysis .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in multi-component reactions .
- Temperature Control : Optimize reflux temperatures (80–120°C) to balance reaction rate and decomposition risks .
Q. What strategies resolve contradictions in NMR data when analyzing substituted this compound derivatives?
- Dynamic Effects :
- Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., rotameric equilibria in bulky substituents) .
- Computational Validation :
- DFT Calculations : Compare experimental H/C shifts with Gaussian-optimized structures to assign ambiguous peaks .
Q. How does the electronic nature of substituents influence the biological activity of this compound analogs?
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) enhance antimicrobial activity against S. aureus (MIC 8–16 µg/mL) by increasing electrophilicity .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity to target enzymes .
Q. What mechanistic insights explain the regioselectivity in cyclization reactions of this compound precursors?
- Transition-State Analysis :
- DFT Studies : Identify energy barriers for competing pathways (e.g., 5- vs. 6-membered ring formation) .
- Steric Effects : Bulky substituents on the naphthyl ring favor para-substitution due to reduced steric hindrance .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?
- Critical Factors :
- Catalyst Purity : Trace metal impurities in commercial catalysts can alter reaction pathways .
- Atmospheric Control : Moisture-sensitive reactions require inert conditions (N/Ar) to prevent hydrolysis .
- Reproducibility Checklist :
- Document solvent drying methods, catalyst batch numbers, and reaction monitoring (e.g., TLC intervals).
Pharmacological and Biological Applications
Q. What preclinical models are suitable for evaluating the therapeutic potential of this compound derivatives?
- Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains per CLSI guidelines .
- Anticancer Screening :
- MTT Assay : Assess cytotoxicity in human cancer cell lines (e.g., MCF-7, HeLa) with IC values <50 µM indicating promising activity .
Analytical Method Development
Q. How can researchers improve HPLC separation of this compound isomers?
- Chromatographic Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
